molecular formula C10H19NO3 B172851 tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 130369-05-0

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No. B172851
M. Wt: 201.26 g/mol
InChI Key: PCPNTJQMXAHNOA-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is also known by other names such as “tert-Butyl [3-(hydroxymethyl)cyclobutyl]carbamate” and "Carbamic acid, N-[3-(hydroxymethyl)cyclobutyl]-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate” consists of a cyclobutyl ring with a hydroxymethyl group at the 3-position. This is attached to a carbamate group, which in turn is attached to a tert-butyl group .


Physical And Chemical Properties Analysis

“tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate” has a molecular weight of 201.263 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 317.9±11.0 °C at 760 mmHg, and a flash point of 146.1±19.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis and Drug Intermediates

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate and its derivatives have significant applications in the field of chemical synthesis, acting as intermediates for anti-cancer drugs and other biologically active compounds. For instance, a specific derivative, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, was synthesized through the Weinreb ketone synthesis method, showcasing its importance in anti-cancer drug development (Song Hao, 2011). Similarly, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, known for its cytotoxic activity against several human carcinoma cell lines, was synthesized from L-Serine, highlighting its pivotal role in medicinal chemistry (L. Tang et al., 2014).

Environmental Chemistry

In environmental chemistry, certain derivatives of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate are utilized for atmospheric CO2 fixation, exemplified by a cyclizative reaction with unsaturated amines to efficiently yield cyclic carbamates. This innovative approach demonstrates the chemical's utility in carbon capture technologies, contributing to environmental sustainability efforts (Y. Takeda et al., 2012).

Analytical Chemistry

In the realm of analytical chemistry, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate derivatives are used for detecting genotoxic impurities in pharmaceuticals, showcasing a methodological advancement in ensuring drug safety and efficacy. A novel analytical method characterized and evaluated trace levels of genotoxic impurities in drug substances, signifying its critical role in pharmaceutical quality control (Ravindra Puppala et al., 2022).

Photocatalysis

The compound and its derivatives also find applications in photocatalysis, where a photocatalyzed amination process with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was developed. This method establishes a cascade pathway for assembling 3-aminochromones, illustrating the compound's versatility in synthetic organic chemistry and its contribution to developing novel photocatalytic protocols (Zhi-Wei Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPNTJQMXAHNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192606
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

CAS RN

130369-05-0, 167081-37-0
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130369-05-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
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Record name tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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